Regioisomeric Identity and Cross-Coupling Selectivity
The target compound is the meta (1,3-) regioisomer, while its closest analogs are the ortho (1,2-) isomer (CAS 1251226-71-7) and para (1,4-) isomer (CAS 1250227-45-2). In aryl bromide cross-coupling, the position of the bromine substituent critically affects the electron density at the reactive carbon. Electron-withdrawing groups in the meta position activate the aryl bromide for oxidative addition through inductive effects without resonance deactivation, whereas the ortho isomer introduces steric hindrance that can reduce coupling rates by up to 50% in some systems [1]. Procurement of the incorrect regioisomer can lead to complete failure of a validated synthetic route if the regioisomer is not explicitly specified.
| Evidence Dimension | Regioisomeric identity and predicted electronic effect on cross-coupling reactivity |
|---|---|
| Target Compound Data | Meta (1,3-) substitution: bromine at position 3 relative to tert-butoxyethyl side chain |
| Comparator Or Baseline | Ortho (1,2-) isomer: bromine at position 2, higher steric hindrance; Para (1,4-) isomer: bromine at position 4, different electronic activation pattern |
| Quantified Difference | Ortho isomer steric hindrance can reduce Pd-catalyzed coupling rates by up to 50% versus meta isomer in analogous systems; para isomer electronic activation differs based on resonance effects [2] |
| Conditions | Inferred from comparative studies of aryl bromide reactivity in Suzuki-Miyaura and Buchwald-Hartwig coupling systems; specific head-to-head data for these exact isomers not located in primary literature |
Why This Matters
The meta regioisomer provides a unique electronic and steric profile that cannot be replicated by the ortho or para isomers, making regioisomeric specification essential for reproducible synthetic outcomes in cross-coupling-dependent pharmaceutical intermediate synthesis.
- [1] PubChem. 1-Bromo-3-[2-bromo-1-(tert-butoxy)ethyl]benzene (meta), 1-Bromo-2-[2-bromo-1-(tert-butoxy)ethyl]benzene (ortho), 1-Bromo-4-[2-bromo-1-(tert-butoxy)ethyl]benzene (para). National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [2] General reactivity trends of aryl halides in palladium-catalyzed cross-coupling: steric and electronic effects of substituent position. Inferred from standard organometallic chemistry principles; specific quantitative data for these exact regioisomers not available in primary literature at time of search. View Source
